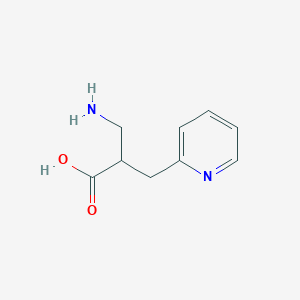
2-Aminomethyl-3-pyridin-2-YL-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-[(pyridin-2-yl)methyl]propanoic acid is an organic compound that features both an amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(pyridin-2-yl)methyl]propanoic acid typically involves the reaction of pyridine derivatives with amino acids. One common method includes the alkylation of 2-pyridinemethanol with an appropriate amino acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 3-amino-2-[(pyridin-2-yl)methyl]propanoic acid may involve more efficient catalytic processes. For instance, hydrogenation reactions using metal catalysts like palladium or nickel can be employed to reduce pyridine derivatives to the desired product. The use of continuous flow reactors and automated systems can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(pyridin-2-yl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or nickel catalysts.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-amino-2-[(pyridin-2-yl)methyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-2-[(pyridin-2-yl)methyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with different substitution patterns.
3-pyridinepropionic acid: Lacks the amino group, leading to different reactivity and applications.
2-pyridinemethanol: Precursor in the synthesis of 3-amino-2-[(pyridin-2-yl)methyl]propanoic acid.
Uniqueness
3-amino-2-[(pyridin-2-yl)methyl]propanoic acid is unique due to the presence of both an amino group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(aminomethyl)-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-6-7(9(12)13)5-8-3-1-2-4-11-8/h1-4,7H,5-6,10H2,(H,12,13) |
InChI Key |
WEBYBDCSISVJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


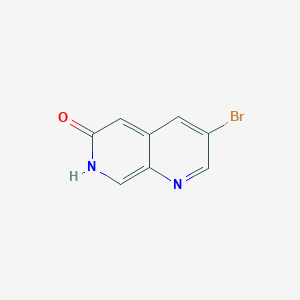
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)

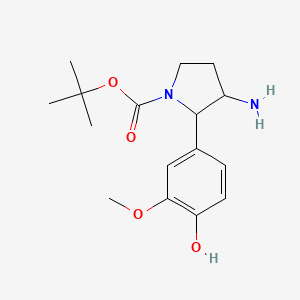
![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)




![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

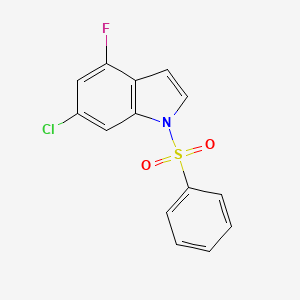
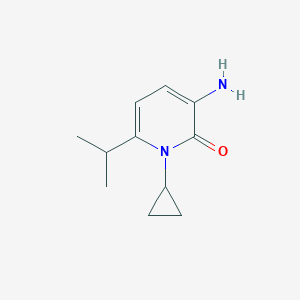
![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
